prepro-von Willebrand factor
Description
Properties
CAS No. |
105287-72-7 |
|---|---|
Molecular Formula |
C6 H10 N2 O3 |
Synonyms |
prepro-von Willebrand factor |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reactions:
-
Signal peptide cleavage : Mediated by signal peptidase in the ER, enabling translocation into the ER lumen .
-
N-linked glycosylation : Addition of 12 high-mannose oligosaccharides in the ER, followed by complex glycosylation in the Golgi .
Propeptide Cleavage and Role in Multimerization
The propeptide (VWFpp) is essential for directing multimer assembly:
Chemical Steps:
-
Furin-mediated cleavage : At the Arg763-Ser764 site in the trans-Golgi, separating VWFpp from mature VWF .
-
pH-dependent multimer assembly :
-
At Golgi pH (~6.0–6.2), histidine residues (His395, His460) in VWFpp undergo protonation, triggering conformational changes that facilitate inter-subunit disulfide bond formation .
-
VWFpp acts analogously to a disulfide isomerase, enabling covalent linkage of N-terminal cysteines in the D3 domain (Cys1099, Cys1142) between adjacent dimers .
-
Structural Insights:
-
D1-D2 domains : Form helical tubules in Weibel-Palade bodies, templating multimer assembly .
-
D3 domain : Contains a cystine knot (CTCK) for C-terminal dimerization in the ER, followed by N-terminal multimerization in the Golgi .
Multimer Assembly Pathway
VWF progresses from dimers to ultra-large multimers through sequential reactions:
Glycosylation and Sulfation
Post-translational modifications enhance stability and function:
Glycosylation:
-
N-linked : 12 sites in the propeptide, 10 in mature VWF (e.g., Asn-linked in A1, A2 domains) .
-
O-linked : Added in the Golgi, primarily in the mucin-like region of the propeptide .
Sulfation:
Mutations Affecting Chemical Processing
Defects in chemical reactions lead to von Willebrand disease (VWD):
| Mutation | Domain | Effect on Chemistry | Clinical Phenotype |
|---|---|---|---|
| W1144G | D3 | Disrupts disulfide isomerization, impairing multimerization | Type 1 VWD (reduced survival) |
| S2179F | D4 | Alters glycosylation, accelerating plasma clearance | Type 1C VWD |
| R1205H | A1 | Increases shear-induced cleavage by ADAMTS13 | Vicenza variant |
pH-Dependent Structural Transitions
Acidic pH in the Golgi induces critical conformational changes:
-
Protonation of His residues : Enables VWFpp to adopt a conformation conducive to multimer assembly .
-
Helical tubule formation : D1-D2 and D′-D3 domains form helical structures, facilitating storage in Weibel-Palade bodies .
Functional Implications of Chemical Modifications
Comparison with Similar Compounds
Integumentary Mucin B.1 (FIM-B.1) from Xenopus laevis
Structural Homology :
- FIM-B.1 shares a modular architecture with prepro-VWF, including four D-like domains (D1-D2-D*-D3) and a C-terminal cystine knot motif . These domains facilitate multimerization, akin to VWF’s role in forming high-molecular-weight multimers.
- Both proteins contain a "complement control protein" (CCP) motif and cysteine-rich regions critical for disulfide bonding .
Functional Divergence :
Key Research Findings :
Human Intestinal Mucin MUC2
Domain Similarities :
Structural and Functional Contrasts :
Research Insights :
Porcine Submaxillary Mucin
Conserved D-Domains :
Functional Role :
Key Studies :
- Recombinant submaxillary mucin forms disulfide-linked dimers, supporting a VWF-like assembly model .
Comparative Data Table
| Compound | Structural Domains | Multimerization Mechanism | Functional Role | Key Differences |
|---|---|---|---|---|
| Prepro-VWF | D1-D2-D’-D3, cystine knot | D-domain polymerization | Hemostasis, platelet adhesion | Cleaved by furin; binds FVIII and GPIb |
| FIM-B.1 | D1-D2-D*-D3, CCP motif | D-domain and cystine knot | Epithelial protection | O-glycosylation clusters; mucoadhesive |
| MUC2 | N/C-terminal D-domains | D-domain dimerization | Intestinal mucosal barrier | Extra C-terminal disulfide bond |
| Porcine Submaxillary Mucin | D1-D3, tandem repeats | D-domain dimerization | Salivary lubrication | Polymorphic repeats; no VWF-like C-terminus |
Research Findings and Clinical Relevance
- Diagnostics: Prepro-VWF’s quantitation (VWF:Ag, VWF:RCo) is critical for VWD diagnosis, with sensitivity (93%) and specificity (82%) varying by assay .
- Therapeutics : Recombinant VWF (rVWF) shows efficacy in severe VWD, with clinical trials reporting hemostatic success in 93% of bleeding episodes .
- Evolutionary Insights : D-domains are conserved across mucins and VWF, suggesting an ancient mechanism for large glycoprotein assembly .
Q & A
Q. What are the critical structural domains of prepro-von Willebrand factor (prepro-vWF) responsible for multimerization, and how are they experimentally validated?
Prepro-vWF contains four conserved D-domains (D1-D2-D*-D3) at its amino terminus, which are essential for multimer assembly . These domains share homology with mucins (e.g., MUC2) and facilitate disulfide bond formation. Experimental validation includes:
- Cysteine mutagenesis : Altering CGLCG motifs in D1/D2 domains disrupts interchain disulfide bonds, blocking multimerization .
- In vitro expression : Full-length cDNA constructs (8,439 nucleotides) produce unglycosylated precursors, confirming domain-specific roles in polymerization .
- Comparative studies : Structural alignment with Xenopus laevis mucin B.1 highlights evolutionary conservation of D-domains in multimerization .
Q. How do proteolytic cleavage events regulate prepro-vWF processing, and what methodologies identify cleavage sites?
Cleavage at Tyr-842/Met-843 by calpain-like proteases generates 140 kDa and 176 kDa fragments critical for functional maturation . Key methodologies:
- Anti-peptide antibodies : Synthetic peptides spanning cleavage sites (e.g., Ala-837–Asp-851) immunochemically detect intact subunits vs. fragments .
- Mass spectrometry : Identifies post-translational modifications and cleavage products in plasma-derived vWF .
- Patient-derived samples : Type IIA von Willebrand disease (VWD) samples show reduced antibody reactivity at cleavage sites, indicating structural abnormalities .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in multimer analysis of prepro-vWF across VWD subtypes?
Multimer analysis faces challenges in resolving low-abundance intermediates. Advanced approaches include:
- Gradient SDS electrophoresis : Using 0.8% agarose–1.75% acrylamide gels to separate minor bands between major oligomers, revealing subtype-specific patterns (e.g., increased faster-migrating bands in type IIA VWD) .
- Autoradiography with ¹²⁵I-labeled antibodies : Enhances sensitivity for detecting multimer loss in type IIA/B VWD .
- Multimer-specific functional assays : Ristocetin cofactor activity and collagen binding correlate with multimer size distribution .
Q. How do mutations in the prepro-vWF propeptide (e.g., R854Q/R763G) affect intracellular trafficking and secretion?
Propeptide mutations impair vWF storage or secretion:
- Pulse-chase assays : Track ²³⁵S-labeled vWF in endothelial cells to quantify secretion delays .
- Factor VIII binding assays : Mutant propeptides reduce FVIII-vWF complex stability, measured via ELISA or surface plasmon resonance .
- Endothelial injury models : Cold/wound injury in vitro upregulates vWF secretion (e.g., 1,055% increase post-cytotoxic injury), highlighting compensatory mechanisms .
Q. What methodologies differentiate endothelial-derived prepro-vWF from platelet-stored vWF in disease models?
- Immunofluorescence colocalization : Dual staining for vWF and vW Antigen II (vW AgII) identifies endothelial-specific granules .
- Metabolic labeling : ³⁵S-methionine incorporation in cultured endothelial cells distinguishes de novo synthesis from platelet release .
- Plasma vs. platelet lysate analysis : Multimer distribution differs, with platelet lysates enriched in ultra-large multimers .
Data Contradiction and Validation
Q. How to address conflicting reports on the role of D-domains in mucin vs. prepro-vWF multimerization?
While D-domains are essential in both systems, methodological differences explain contradictions:
- Reducing conditions : Porcine mucin dimers are stable under non-reducing SDS-PAGE but dissociate with β-mercaptoethanol, unlike vWF multimers .
- Domain deletion mutants : Truncated mucin constructs lacking D3-domains retain dimerization, suggesting redundancy absent in vWF .
- Cross-species comparisons : Xenopus mucin B.1 lacks D4 domains critical for vWF multimer size regulation .
Q. Why do some studies report elevated vWF antigen in scleroderma/Raynaud’s phenomenon, and how is endothelial injury modeled in vitro?
Elevated vWF antigen (255–502% of controls) reflects endothelial damage. Validation strategies:
- Cold/wound injury models : Induce 644% and 1,055% vWF secretion increases in endothelial cultures .
- Cytokine stimulation : TNF-α/IL-1β upregulate vWF synthesis, measured via qPCR or ELISA .
- Clinical correlation : Plasma vWF levels correlate with disease severity in scleroderma patients (p < 0.005) .
Methodological Resources
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